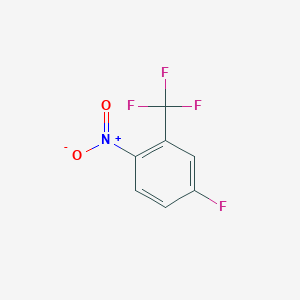

5-Fluoro-2-nitrobenzotrifluoride

描述

Contextualization within Fluorinated Aromatics Research

The field of fluorinated aromatics is a cornerstone of modern chemistry, as the introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and reactivity of compounds. chemimpex.com 5-Fluoro-2-nitrobenzotrifluoride serves as a significant building block in the development of a wide array of fluorinated organic compounds. chemimpex.com Its unique fluorinated structure is instrumental in creating specialized compounds with properties like increased lipophilicity, which is highly beneficial in drug design and development. chemimpex.com The compound is typically synthesized via the nitration of m-fluorobenzotrifluoride using a mixture of nitric and sulfuric acids. chemicalbook.comgoogle.com

Role in Advanced Chemical Synthesis and Materials Science Research

This compound is a pivotal intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com Its reactivity makes it an essential reagent for researchers aiming to construct intricate molecular architectures. chemimpex.com

In pharmaceutical development, it is a key intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents, where it helps to enhance the therapeutic efficacy. chemimpex.com It is also used in the preparation of androgen receptor modulators. chemicalbook.com

In the agrochemical industry, this compound is utilized in the formulation of pesticides and herbicides, contributing to greater effectiveness and selectivity. chemimpex.com

Within materials science, this compound is valuable for producing advanced polymers and coatings. chemimpex.com For instance, it can be used as a monomer in the synthesis of hyperbranched poly(aryl ethers). chemicalbook.com The resulting materials often exhibit enhanced chemical resistance, durability, and stability against thermal degradation. chemimpex.com Research has also pointed to its potential use as a waveguide material in the fabrication of microns and operational amplifiers. biosynth.com

Compound Properties

Below are tables detailing the physical and chemical properties of this compound.

Table 1: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 22 - 24 °C | chemicalbook.comchemimpex.combiosynth.comsigmaaldrich.com |

| Boiling Point | 198 - 199 °C | chemicalbook.comchemimpex.comsigmaaldrich.com |

| Density | 1.497 - 1.53 g/mL | chemicalbook.comchemimpex.combiosynth.comsigmaaldrich.com |

| Appearance | Light yellow to orange clear liquid | chemicalbook.comchemimpex.com |

| Refractive Index | n20/D 1.46 | chemicalbook.comchemimpex.comsigmaaldrich.com |

| Flash Point | 89 °C (192.2 °F) | chemicalbook.combiosynth.comsigmaaldrich.com |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₃F₄NO₂ | chemicalbook.comchemimpex.combiosynth.comsigmaaldrich.com |

| Molecular Weight | 209.10 g/mol | chemimpex.combiosynth.comsigmaaldrich.com |

| CAS Number | 393-09-9 | chemicalbook.comchemimpex.combiosynth.comsigmaaldrich.com |

| Synonyms | 2-Nitro-α,α,α,5-tetrafluorotoluene, 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | chemimpex.combiosynth.comsigmaaldrich.com |

| InChI Key | WMQOSURXFLBTPC-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQOSURXFLBTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278843 | |

| Record name | 5-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-09-9 | |

| Record name | 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 393-09-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 5 Fluoro 2 Nitrobenzotrifluoride

Traditional Synthetic Pathways and Challenges

Traditional methods for synthesizing 5-fluoro-2-nitrobenzotrifluoride primarily rely on the nitration of a fluorinated benzotrifluoride (B45747) precursor in a batch reactor setting. While capable of producing the desired compound, these methods are often beset by challenges related to reaction control, impurity formation, and safety.

Nitration of Fluorinated Benzotrifluorides (e.g., 3-fluorobenzotrifluoride)

The most common traditional route to this compound involves the direct nitration of 3-fluorobenzotrifluoride (B140190). chemicalbook.comsigmaaldrich.com This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.com The strong electron-withdrawing nature of the trifluoromethyl group deactivates the benzene (B151609) ring, making nitration challenging and often requiring harsh reaction conditions. google.com

In a typical batch process, 3-fluorobenzotrifluoride is cooled, and a mixture of nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature, generally not exceeding 25°C. google.com After the addition is complete, the reaction is allowed to proceed for a set period before the product is isolated through separation of the organic layer, followed by purification steps like freezing and recrystallization. google.com

However, these traditional nitration reactions in batch reactors are known to be highly exothermic, posing significant safety risks, including the potential for thermal runaway. researchgate.netsoton.ac.uk The heterogeneous nature of the liquid-liquid reaction system can also lead to mass transfer limitations, resulting in lower yields and the formation of unwanted byproducts. researchgate.net

Sequential Reaction Strategies in Batch Synthesis

In some instances, the synthesis of derivatives of this compound involves a sequential strategy within a batch process. For example, a method for synthesizing 2-bromo-5-fluorobenzotrifluoride (B1268043) starts with the nitration of m-fluorobenzotrifluoride to produce this compound. google.com This intermediate is then subjected to subsequent reaction steps, such as reduction and diazotization, to yield the final product. google.com

While these multi-step batch syntheses can produce complex molecules, they inherit the challenges of traditional batch processing at each stage. These challenges include the need for careful control of reaction conditions, potential for byproduct formation, and the inherent safety risks associated with handling energetic reagents in large volumes.

Continuous Flow Synthesis Protocols for Enhanced Efficiency and Safety

To address the limitations of traditional batch synthesis, researchers have increasingly turned to continuous flow chemistry. The use of microreactors and millireactors offers significant advantages in terms of safety, efficiency, and control over reaction parameters for the synthesis of this compound.

Microreactor and Millireactor System Development for Nitration Reactions

Continuous flow systems, particularly microreactors and millireactors, have been successfully developed for the nitration of aromatic compounds, including 3-fluorobenzotrifluoride. researchgate.netnih.gov These reactors are characterized by their small channel dimensions, which provide a high surface-area-to-volume ratio. researchgate.net This key feature facilitates rapid mixing and superior heat transfer compared to conventional batch reactors. researchgate.netresearchgate.net

The enhanced heat transfer capabilities of micro- and millireactors are crucial for managing the highly exothermic nature of nitration reactions, significantly improving process safety by minimizing the risk of thermal runaway. researchgate.netresearchgate.net Furthermore, the precise control over reaction conditions afforded by these systems allows for the optimization of product yield and selectivity. nih.govresearchgate.net For instance, the nitration of 3-fluorobenzotrifluoride in a continuous-flow millireactor system has been shown to effectively suppress the generation of impurities. researchgate.net

Optimization of Process Parameters in Flow Chemistry (e.g., temperature, residence time, molar ratios of reagents)

A key advantage of continuous flow synthesis is the ability to finely tune process parameters to achieve optimal reaction outcomes. For the synthesis of this compound, studies have systematically investigated the effects of temperature, residence time, and the molar ratios of reagents. researchgate.netnih.gov

In one study, the nitration of 3-fluorobenzotrifluoride in a millireactor was optimized by examining the composition of the mixed acid, the molar ratio of nitric acid to the substrate, residence time, and temperature. researchgate.net The results demonstrated that these parameters have a significant impact on the conversion of the starting material and the selectivity for the desired product. researchgate.netresearchgate.net For example, a yield of up to 96.4% was achieved at 0°C with a specific molar ratio of C₇H₄F₄/HNO₃/H₂SO₄ being 1:3.77:0.82. researchgate.net

Interactive Table: Optimized Conditions for the Continuous Flow Nitration of 3-fluorobenzotrifluoride. researchgate.net

| Parameter | Optimized Value |

| Molar Ratio (C₇H₄F₄:HNO₃:H₂SO₄) | 1:3.77:0.82 |

| Temperature | 0°C |

| Resulting Yield | 96.4% |

Note: This table is based on data from a specific study and may not represent all possible optimized conditions.

Mass and Heat Transfer Rate Studies in Continuous Flow Systems

The superior performance of continuous flow reactors in nitration reactions is largely attributed to their enhanced mass and heat transfer rates. researchgate.netresearchgate.net Studies have been conducted to evaluate these phenomena in micro- and millireactor systems.

The high surface-area-to-volume ratio in these reactors facilitates rapid heat dissipation, allowing for better temperature control and preventing the formation of hot spots that can lead to side reactions and safety hazards. researchgate.netresearchgate.net A heat transfer assessment can be used to understand the effects of residence time and the inner diameter of the reactor on temperature distribution and substrate conversion. researchgate.net

Similarly, the small diffusion distances within the channels of microreactors lead to a significant enhancement in mass transfer between the immiscible liquid phases typically involved in nitration reactions. researchgate.net This improved mixing ensures that the reactants are brought into intimate contact, leading to faster reaction rates and higher conversion rates compared to traditional batch reactors. researchgate.net The evaluation of mass transfer limitations is a critical step in the development of efficient continuous flow nitration processes. researchgate.net

Control of Impurity Formation and Product Selectivity in Advanced Reactor Designs

The synthesis of this compound, a key intermediate in the production of various agrochemicals and pharmaceuticals, is often hampered by the formation of undesired impurities and issues with product selectivity. Traditional batch reactors, while widely used, present challenges in controlling the highly exothermic nitration reaction, leading to the formation of byproducts such as regioisomers, dinitro compounds, and nitrophenols. Advanced reactor technologies, particularly continuous-flow microreactors and millireactors, have emerged as a superior alternative, offering enhanced control over reaction parameters and significantly improving impurity profiles and product selectivity.

The primary advantage of continuous-flow reactors lies in their high surface-area-to-volume ratio, which facilitates rapid heat and mass transfer. This allows for precise temperature control, minimizing the thermal degradation of reactants and products and suppressing the formation of temperature-sensitive impurities. In the nitration of 3-fluorobenzotrifluoride to produce this compound, continuous-flow systems have demonstrated a marked reduction in the formation of p-dinitrobenzene, nitrophenol, and trinitrobenzene when compared to conventional batch processes. researchgate.net

Research conducted using a continuous-flow millireactor for the synthesis of this compound has shown that optimizing operational conditions such as the composition of the mixed acid (nitric and sulfuric acid), the molar ratio of nitric acid to the substrate, residence time, and temperature is crucial for maximizing yield and minimizing impurity formation. researchgate.net The enhanced mass and heat transfer rates in these reactors not only suppress the generation of impurities but also lead to a higher process efficiency. researchgate.net For instance, studies have reported that a yield of 96.4% can be achieved with optimized molar ratios of the reactants in a microreactor. researchgate.net

| Reactor Type | Key Impurities | Selectivity for this compound | Process Efficiency | Reference |

| Traditional Batch Reactor | p-Dinitrobenzene, Nitrophenols, Trinitrobenzene | Lower | Lower | researchgate.net |

| Continuous-Flow Millireactor/Microreactor | Significantly reduced levels of p-Dinitrobenzene, Nitrophenols, and Trinitrobenzene | Higher | Higher | researchgate.net |

Specialized Synthetic Transformations Involving this compound

Vapor Phase Chloro-denitration Reactions for Halogenated Derivatives

A significant synthetic transformation involving this compound is its conversion to halogenated derivatives through vapor phase chloro-denitration. This process is a key step in the synthesis of various chemical intermediates where a chlorine atom replaces the nitro group on the aromatic ring. This reaction is particularly useful for producing compounds like 1-chloro-4-fluoro-2-(trifluoromethyl)benzene.

The vapor phase chloro-denitration process involves reacting the nitro-aromatic compound with a chlorinating agent, typically chlorine gas, at elevated temperatures. The reaction is carried out in the vapor phase, which requires specific conditions of temperature and pressure tailored to the properties of the reactants. Generally, the process is conducted at atmospheric pressure and at temperatures ranging from approximately 250°C to 450°C, with a preferred range of 290°C to 410°C. google.com

While the proportions of the reactants can vary, it is common practice to use an excess of the chlorinating agent, such as chlorine, as it is often the less expensive reactant. google.com This strategy helps to drive the reaction towards the desired chlorinated product. The process is applicable to a range of nitro-aromatic compounds, including those with a trifluoromethyl group, making it a versatile method for the synthesis of various halogenated benzotrifluoride derivatives.

The ability to perform this transformation in the vapor phase offers advantages in terms of reaction rates and potentially simplifies product separation compared to liquid-phase processes. The resulting chloro-aromatic compounds are valuable intermediates in the synthesis of more complex molecules.

| Parameter | Value/Description | Reference |

| Reaction Type | Vapor Phase Chloro-denitration | google.com |

| Substrate | Nitro-benzotrifluoride compound | google.com |

| Chlorinating Agent | Chlorine (typically in excess) | google.com |

| Temperature Range | 250°C to 450°C (preferred: 290°C to 410°C) | google.com |

| Pressure | Typically Atmospheric | google.com |

| Product | Chlorobenzotrifluoride | google.com |

Mechanistic Investigations of 5 Fluoro 2 Nitrobenzotrifluoride Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The electron-withdrawing nature of the nitro and trifluoromethyl groups renders the aromatic ring of 5-fluoro-2-nitrobenzotrifluoride highly susceptible to nucleophilic attack. This activation facilitates the displacement of the fluorine atom and, under certain conditions, the nitro group, via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Selective and Sequential Displacement of Halogen and Nitro Groups

The SNAr reactions of this compound can proceed with a high degree of selectivity, allowing for the sequential displacement of the fluorine and nitro groups. The fluorine atom, being a good leaving group and activated by the ortho-nitro group and para-trifluoromethyl group, is typically displaced first. nih.gov For instance, reaction with a nucleophile will preferentially replace the fluorine atom.

The relative reactivity of the leaving groups is a critical factor. In similar systems, such as 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides, the displacement selectivity of the nitro group versus the fluorine atom is dependent on the nature of the nucleophile and the reaction temperature. sci-hub.se Studies have shown that with "soft" nucleophiles like thiophenols, the nitro group's mobility increases compared to fluorine as the temperature rises and the nucleophile's basicity decreases. sci-hub.se This suggests that by carefully selecting the nucleophile and reaction conditions, one can control which group is displaced.

In di-substituted compounds where both a halogen and a nitro group are activated, the halogen is generally the first to be displaced. nih.gov Following the initial substitution of the fluorine atom, the resulting product can then undergo a second SNAr reaction to displace the nitro group, which is now activated by the newly introduced substituent and the trifluoromethyl group. This sequential displacement allows for the synthesis of a diverse range of disubstituted benzotrifluoride (B45747) derivatives. nih.gov

Influence of Substituent Effects on Aromatic Ring Electrophilicity

The electrophilicity of the aromatic ring in this compound is significantly enhanced by its substituents. The trifluoromethyl group (CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Similarly, the nitro group (NO2) is a powerful deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. libretexts.org

These strong electron-withdrawing effects create a significant partial positive charge on the carbon atoms of the aromatic ring, particularly at the positions ortho and para to the withdrawing groups. This increased electrophilicity makes the ring highly susceptible to attack by nucleophiles. The fluorine atom at the 5-position is ortho to the nitro group and para to the trifluoromethyl group, placing it in a highly activated position for nucleophilic displacement.

The combined influence of these substituents is crucial for the facility of SNAr reactions. In general, any substituent with a positively polarized atom directly attached to the ring will destabilize the carbocation intermediates formed during ortho and para attack in electrophilic substitution, making it a meta-director. libretexts.org Conversely, in nucleophilic aromatic substitution, these electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate, thus lowering the activation energy for the reaction.

Reduction Chemistry of the Nitro Functionality

The nitro group of this compound can be readily reduced to an amino group, providing a key synthetic route to valuable amino-benzotrifluoride intermediates.

Catalytic Hydrogenation Pathways and Catalyst Selection (e.g., Raney Nickel, Palladium-Carbon)

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. For the reduction of this compound, several catalysts have proven effective.

Raney Nickel: Raney nickel is a widely used, cost-effective catalyst for the hydrogenation of substituted nitroarenes. nih.gov In a typical procedure, this compound is reacted with hydrogen gas in the presence of Raney nickel in a solvent such as ethanol. google.com This process generally proceeds with high yield and purity. google.com Raney nickel catalysts can often be recycled, adding to their economic viability. google.com However, in the context of halonitroaromatic compounds, there can be a risk of hydrodehalogenation, where the halogen substituent is also reduced. google.com Modified Raney-type catalysts, such as those doped with molybdenum, have been developed to improve selectivity in such cases. google.com

Palladium-Carbon (Pd/C): Palladium on carbon is another highly effective catalyst for the hydrogenation of nitro groups. tue.nlrsc.org It is often used for its high activity and selectivity. rsc.org Hydrogenation reactions using Pd/C are typically carried out under a hydrogen atmosphere, often using a hydrogen balloon setup for laboratory-scale reactions. youtube.com The catalyst is suspended in a suitable solvent with the substrate, and the reaction proceeds until the nitro group is fully reduced. youtube.com Similar to Raney nickel, the potential for hydrodehalogenation exists and needs to be considered, especially with more reactive halogens.

| Catalyst | Typical Conditions | Advantages | Considerations |

| Raney Nickel | H₂, Ethanol, 30-35°C, ~0.5 MPa google.com | Cost-effective, Recyclable google.com | Potential for hydrodehalogenation google.com |

| Palladium-Carbon | H₂, Methanol or Ethanol rsc.orgyoutube.com | High activity, High selectivity rsc.org | Potential for hydrodehalogenation |

Formation of Amino-benzotrifluoride Intermediates

The reduction of this compound leads to the formation of 5-fluoro-2-aminobenzotrifluoride. google.com This transformation is a crucial step in the synthesis of many more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comgoogle.com The resulting amino group is a versatile functional handle that can participate in a wide range of subsequent chemical reactions, such as diazotization followed by substitution, acylation, and alkylation.

For example, 5-fluoro-2-aminobenzotrifluoride can be converted to 2-bromo-5-fluorobenzotrifluoride (B1268043) through a diazotization reaction with sodium nitrite (B80452) and hydrobromic acid, followed by a Sandmeyer reaction with cuprous bromide. google.com This highlights the synthetic utility of the amino-benzotrifluoride intermediate.

Electrophilic Aromatic Substitution Considerations in Related Nitroaromatic Systems

While this compound is primarily reactive towards nucleophiles, understanding the principles of electrophilic aromatic substitution (EAS) in related nitroaromatic systems provides a more complete picture of its chemical behavior.

The presence of strong deactivating groups like the nitro and trifluoromethyl groups makes the aromatic ring of this compound extremely unreactive towards electrophiles. The electron density of the ring is significantly diminished, making it a very poor nucleophile to attack an incoming electrophile. For instance, nitrobenzene (B124822) is over 10 million times less reactive towards nitration than benzene (B151609) itself. libretexts.org

In the rare event that an electrophilic substitution reaction were to occur on a similarly deactivated ring, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both the nitro group and the trifluoromethyl group are meta-directors for electrophilic attack. libretexts.org This is because the resonance structures of the carbocation intermediate formed during ortho and para attack have a destabilizing positive charge adjacent to the positively polarized nitrogen of the nitro group or the carbon of the trifluoromethyl group. The meta intermediate avoids this unfavorable arrangement and is therefore formed more slowly, but still preferentially over the ortho and para isomers. libretexts.org Halogens, while deactivating, are ortho-, para-directing because their electron-donating resonance effect, although weaker than their inductive effect, can stabilize the carbocation intermediates from ortho and para attack. libretexts.org

Advanced Spectroscopic Characterization and Computational Studies in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for monitoring the progress of chemical reactions in real-time. For 5-Fluoro-2-nitrobenzotrifluoride, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) provides a complete picture of its molecular framework.

In ¹H NMR, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as the electronegative fluorine atom. The precise chemical shifts and coupling constants (J-values) allow for the definitive assignment of each proton on the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbon atom of the -CF₃ group, for instance, will appear as a quartet due to coupling with the three fluorine atoms, a distinctive feature that aids in its identification.

Given the presence of four fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative. nih.govresearchgate.net The fluorine atom attached to the aromatic ring and the three fluorine atoms of the trifluoromethyl group will resonate at distinct chemical shifts, providing a clear signature for the molecule. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, making it an excellent nucleus for quantitative analysis and reaction monitoring. nih.govfluorochem.co.uk In a synthetic procedure involving this compound, ¹⁹F NMR can be used to track the consumption of the starting material and the formation of the product by monitoring the changes in the intensity of their respective fluorine signals. This allows for a detailed kinetic analysis of the reaction. fluorochem.co.uk

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Information Provided |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | Doublet, Triplet | Position and electronic environment of aromatic protons |

| ¹³C | 110 - 160 | Singlet, Doublet, Quartet | Carbon skeleton and influence of substituents |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional moieties. The presence of a nitro group (-NO₂) will give rise to strong symmetric and asymmetric stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively.

The trifluoromethyl (-CF₃) group is characterized by strong C-F stretching absorptions, which are typically observed in the 1300-1100 cm⁻¹ region. The C-F stretch of the single fluorine atom on the aromatic ring would also appear in this region. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce signals in the 1600-1450 cm⁻¹ range.

IR spectroscopy is also a valuable tool for monitoring reaction progress. For example, in a reaction where the nitro group of this compound is reduced to an amine, the disappearance of the characteristic nitro group absorptions and the appearance of N-H stretching bands (around 3500-3300 cm⁻¹) would indicate the progression of the reaction.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretch |

| C=C (aromatic) | 1600 - 1450 | Stretch |

| NO₂ (asymmetric) | 1550 - 1500 | Stretch |

| NO₂ (symmetric) | 1350 - 1300 | Stretch |

Mass Spectrometry (MS) in Product Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (209.10 g/mol ). chemicalbook.comsigmaaldrich.com

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. The high-energy electron ionization can cause the molecule to break apart into smaller, characteristic fragments. For this compound, common fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), a fluorine atom (19 Da), or the trifluoromethyl group (-CF₃, 69 Da). The analysis of these fragments helps to confirm the structure of the compound. For instance, a related compound, 2-Chloro-5-nitrobenzotrifluoride, shows a top peak at m/z 179, suggesting the loss of the nitro group is a favorable fragmentation pathway.

Mass spectrometry is also crucial for assessing the purity of a sample. The presence of peaks corresponding to impurities can be readily detected, even at very low concentrations. This makes MS an essential tool for quality control in the synthesis and use of this compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Species | Expected m/z | Identity |

|---|---|---|

| [C₇H₃F₄NO₂]⁺ | 209.1 | Molecular Ion (M⁺) |

| [C₇H₃F₄O]⁺ | 194.1 | [M-NO]⁺ |

| [C₇H₃F₄]⁺ | 163.1 | [M-NO₂]⁺ |

| [C₆H₃FNO₂]⁺ | 140.0 | [M-CF₃]⁺ |

Theoretical and Computational Chemistry Approaches

These calculations can determine the optimized molecular geometry and predict spectroscopic data (NMR, IR) to corroborate experimental findings. Furthermore, DFT is used to calculate key electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. For this compound, the electron-withdrawing nature of the nitro and trifluoromethyl groups would lead to electron-deficient (electrophilic) regions on the aromatic ring, while the oxygen atoms of the nitro group would be electron-rich (nucleophilic). This information is invaluable for predicting how the molecule will interact with other reagents.

Computational chemistry also plays a vital role in modeling reaction kinetics and elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, the activation energy for a proposed reaction pathway can be determined. This allows for the theoretical prediction of reaction rates and provides insights into the feasibility of a reaction.

For a molecule like this compound, which can undergo various reactions such as nucleophilic aromatic substitution, computational modeling can be used to compare different possible mechanisms. By mapping the potential energy surface for the reaction, the lowest energy pathway can be identified, providing a detailed understanding of the reaction mechanism at a molecular level. This predictive capability is a powerful tool for designing new synthetic routes and optimizing reaction conditions.

Applications of 5 Fluoro 2 Nitrobenzotrifluoride in Diverse Research Fields

Utilization as a Versatile Building Block in Organic Synthesis

The distinct reactivity of the nitro and fluoro groups on the aromatic ring makes 5-Fluoro-2-nitrobenzotrifluoride a key starting material for creating a wide array of complex organic structures.

Precursor for Complex Fluorinated Organic Molecules

This compound serves as a fundamental precursor in the synthesis of more intricate fluorinated compounds. Its own synthesis is typically achieved through the nitration of m-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid. researchgate.net This process itself highlights the stepwise functionalization possible on the benzotrifluoride (B45747) core.

Once formed, it can be transformed into other valuable intermediates. For example, the nitro group can be selectively reduced under catalytic hydrogenation conditions (e.g., using a Raney nickel catalyst) to yield 5-fluoro-2-aminobenzotrifluoride. This amine can then undergo further reactions, such as diazotization followed by bromination, to produce compounds like 2-bromo-5-fluorobenzotrifluoride (B1268043). researchgate.net This multi-step synthesis demonstrates the utility of this compound as a foundational block for building molecules with specific substitution patterns. The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of the final products, making this a crucial starting point in pharmaceutical and agrochemical research. chemimpex.com

| Example Synthesis Pathway from m-Fluorobenzotrifluoride | ||

| Starting Material | Intermediate | Final Product |

| m-Fluorobenzotrifluoride | This compound | 2-Bromo-5-fluorobenzotrifluoride |

| Reaction 1 | Nitration (Nitric Acid/Sulfuric Acid) | Reduction (Raney Ni), then Diazotization/Bromination |

| Based on the synthesis method described in reference researchgate.net. |

Synthesis of Nitrogenous Heterocyclic Scaffolds

Aza-heterocyclic derivatives are privileged scaffolds in many biologically active molecules. nih.gov The structure of this compound is well-suited for constructing such nitrogen-containing ring systems. A common strategy involves the reduction of the nitro group to an amine, creating a reactive site for cyclization reactions.

This approach is analogous to methods using similar poly-substituted building blocks, where a nitro group is reduced to an amine, which then reacts with another functional group on an adjacent molecule or within the same molecule to form a heterocyclic ring. ekb.eg For instance, the resulting 5-fluoro-2-aminobenzotrifluoride can serve as a precursor where the amine group can act as a nucleophile to build rings like benzimidazoles, quinoxalinones, or benzodiazepines, which are significant in drug discovery. studylib.net The development of new fluorinated nitrogen heterocycles is an active area of research, as these scaffolds are integral to new drugs with potentially higher metabolic stability and bioavailability. ekb.eg

Role in Polymer Chemistry and Advanced Materials Science

The reactivity of this compound makes it a valuable monomer for creating high-performance polymers with unique characteristics. Its incorporation into polymer chains can impart desirable properties such as thermal stability and specific dielectric performance.

Monomer for Poly(phenylene oxide) with Pendent Trifluoromethyl Groups (CF3-PPO)

Researchers have successfully synthesized a novel poly(phenylene oxide) containing pendent trifluoromethyl groups (CF3-PPO) by utilizing this compound as a key monomer. researchgate.netvdoc.pub The polymerization process proceeds through a sequential and selective nucleophilic aromatic substitution (SNAr) reaction with a comonomer like hydroquinone. researchgate.netresearchgate.net

The synthesis leverages the differential reactivity of the functional groups on the monomer. The process involves a preferential displacement of the fluorine atom, followed by the displacement of the nitro group. researchgate.netresearchgate.net This controlled, stepwise reaction allows for the formation of the polyether backbone, resulting in a high-performance polymer that combines the robustness of the poly(phenylene oxide) chain with the unique properties conferred by the trifluoromethyl side groups.

Synthesis of Hyperbranched Poly(arylene ether)s

The differential reactivity between the fluorine group and the nitro group of this compound has been exploited as a basis for the synthesis of hyperbranched poly(arylene ether)s. vdoc.pub In this context, the molecule can function as an AB₂-type monomer after an initial reaction, where 'A' and 'B' represent different reactive sites. The varied reactivity allows for a controlled, multi-directional polymerization, leading to a highly branched, three-dimensional polymer architecture instead of a linear chain. These hyperbranched polymers are known for their unique properties, such as lower viscosity and higher solubility compared to their linear analogues, which can be advantageous for processing. vdoc.pub

Development of Polymers with Engineered Thermal and Dielectric Properties

The inclusion of this compound in polymer structures is a strategic approach to engineering materials with enhanced thermal stability and specific dielectric properties. The trifluoromethyl group is known to contribute significantly to the thermal resistance of polymers. chemimpex.com Polymers derived from this monomer, such as certain polybenzoxazines, have shown improved thermal stability. vdoc.pub

Furthermore, fluorinated polymers are widely recognized for their excellent dielectric properties, including low dielectric constants and low loss tangents. studylib.net These characteristics are critical for applications in microelectronics, such as insulating layers in integrated circuits and materials for high-frequency applications. The use of this compound as a building block allows for the development of advanced materials with a combination of high thermal stability and desirable electrical insulation properties. chemimpex.comstudylib.net

Functionalization of Carbon Fiber Surfaces for Composite Materials

The modification of carbon fiber surfaces is critical for enhancing the interfacial adhesion between the fibers and the polymer matrix in composite materials. A strong interface is essential for effective stress transfer, which ultimately determines the mechanical performance of the composite. While direct studies detailing the use of this compound for this specific application are not prevalent, its chemical structure makes it a suitable candidate for surface functionalization via established electrochemical grafting methods.

Research has demonstrated that the electrochemical reduction of aryldiazonium salts is an effective technique for covalently attaching functional molecules to carbon surfaces, including carbon fibers. rsc.orgnih.gov This process typically involves the in situ generation of a diazonium salt from an aromatic amine precursor. This compound can be readily reduced to its corresponding aniline (B41778) derivative, 5-fluoro-2-(trifluoromethyl)aniline. This amine can then be converted to a highly reactive diazonium salt.

When a carbon fiber is used as the working electrode in an electrochemical cell containing this diazonium salt, a potential is applied to initiate the reduction of the diazonium group. nih.gov This process generates an aryl radical that covalently bonds to the carbon fiber surface, creating a robust, chemically grafted layer. The trifluoromethyl and fluoro groups of the attached molecule can alter the surface energy and chemical compatibility of the fiber, potentially improving its adhesion to fluorinated polymer matrices or other specialized resin systems. This "grafting to" approach allows for the precise introduction of desired chemical functionalities onto the fiber surface to tailor the interfacial properties of the resulting composite materials. researchgate.net

Intermediacy in Medicinal Chemistry Research

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. sigmaaldrich.com

This compound serves as a key starting material for the synthesis of more complex aniline derivatives, which are common cores in many pharmaceutical compounds. The nitro group can be selectively reduced to an amine, which then provides a reactive handle for a wide range of subsequent chemical transformations, including amide bond formation and C-N coupling reactions.

For instance, this compound is a logical precursor for the synthesis of analogues of non-steroidal antiandrogen drugs like bicalutamide (B1683754), which are used in the treatment of prostate cancer. nih.gov The core structure of bicalutamide contains a fluorinated phenyl ring attached to a complex side chain. The synthesis of such molecules often involves reacting an aniline derivative with other building blocks. nih.govgoogle.com By starting with this compound, medicinal chemists can introduce the required 4-fluoro-2-(trifluoromethyl)phenyl moiety into the target drug molecule after the straightforward reduction of the nitro group.

Nitric oxide (NO) is a crucial signaling molecule in various physiological processes, and its controlled delivery is a subject of significant therapeutic interest. aip.org Nitroaromatic compounds are being investigated as "photodonors" or "photocages" that can release NO upon exposure to light, allowing for precise spatial and temporal control over its delivery. aip.orgnih.gov

Research has shown that nitrobenzene (B124822) derivatives can undergo photochemical reactions to release NO, often triggered by UV or visible light. acs.orgnih.govresearchgate.net The efficiency of this photorelease can be tuned by the other substituents on the aromatic ring. aip.org While specific studies on this compound as a photodonor are limited, its fundamental structure as a nitroaromatic compound makes it a relevant candidate for such research. idexlab.com Theoretical and experimental studies on similar molecules suggest that the electronic properties conferred by the fluorine and trifluoromethyl groups could influence the absorption spectrum and the quantum yield of NO release, making it a potentially valuable scaffold for developing new, highly specific nitric oxide photodonors for targeted therapies. aip.orgnih.gov

Role in Agrochemical Research and Development

Many modern pesticides and herbicides rely on fluorinated aromatic structures to achieve high efficacy and selectivity. The presence of fluorine can increase the biological activity and metabolic stability of a compound, leading to more potent and longer-lasting effects. This compound is used as an intermediate in the formulation of various agrochemicals.

The compound serves as a building block for constructing more complex active ingredients. For example, related compounds like 5-fluoro-2-nitro-benzoic acid are known intermediates for agrochemicals. google.com The synthetic pathway typically involves the reduction of the nitro group to an amine, followed by further chemical elaboration to build the final pesticide or herbicide molecule. The trifluoromethyl group is a common feature in many successful agrochemicals, and this compound provides a direct route for incorporating the specific 4-fluoro-2-(trifluoromethyl)phenyl substructure into new potential crop protection agents.

Compound Information Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 393-09-9 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₃F₄NO₂ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 209.10 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Light yellow to yellow to orange clear liquid | acs.org |

| Melting Point | 23 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 198-199 °C | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.497 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.46 | sigmaaldrich.comsigmaaldrich.com |

Process Safety and Scalability Investigations for 5 Fluoro 2 Nitrobenzotrifluoride Synthesis

Thermal Hazard Assessment and Adiabatic Conditions Analysis

A thorough understanding of the thermal behavior of the synthesis of 5-Fluoro-2-nitrobenzotrifluoride is paramount for safe industrial-scale production. This involves detailed studies using reaction calorimetry and differential scanning calorimetry to characterize the exothermic nature of the reaction and to determine key safety parameters under adiabatic conditions.

Reaction Calorimetry and Differential Scanning Calorimetry Studies for Exothermic Reactions

Reaction calorimetry (RC) and Differential Scanning Calorimetry (DSC) are essential tools for evaluating the thermal hazards associated with the nitration of 3-fluorobenzotrifluoride (B140190). researchgate.net These techniques provide crucial data on the heat of reaction, the rate of heat release, and the thermal stability of the reactants and products.

Studies have shown that the nitration of aromatic compounds is a highly exothermic process. researchgate.net For the synthesis of this compound, RC experiments can quantify the total heat evolved during the reaction, which is a critical parameter for designing effective cooling systems in industrial reactors. DSC analysis complements this by determining the onset temperature of decomposition for the reaction mixture and the final product, providing a baseline for safe operating temperatures. The nitration process for a similar compound, fluorobenzotriazolone, was found to have a high process hazard level, underscoring the importance of these analyses. mdpi.com

Key Findings from Calorimetric Studies:

| Parameter | Significance |

| Heat of Reaction | Determines the cooling capacity required for the reactor. |

| Rate of Heat Release | Influences the dosing rate of reactants to control the reaction temperature. |

| Onset Temperature of Decomposition | Defines the upper limit for safe operating temperatures. |

| Adiabatic Temperature Rise | Predicts the potential temperature increase in a worst-case scenario of cooling failure. |

Evaluation of Maximum Attainable Temperature Due to Synthesis Reaction (MTSR)

The Maximum Temperature of the Synthesis Reaction (MTSR) is a critical safety parameter that represents the highest temperature the reaction mixture could reach in the event of a complete cooling failure, assuming an adiabatic system. polimi.it It is calculated based on the heat of reaction and the heat capacity of the reaction mass.

For exothermic reactions like the synthesis of this compound, the MTSR must be significantly lower than the decomposition temperature of the reaction mixture to prevent a thermal runaway. A high MTSR indicates a high-risk process that requires robust safety measures, such as emergency cooling systems or quench systems. In the nitration of fluorobenzotriazolone, the MTSR for the nitration and quenching steps were found to be 227.14 °C and 59.44 °C respectively, highlighting the significant thermal hazard of the nitration step. mdpi.com

Strategies for Safe Operation in Industrial Production and Process Intensification

Ensuring the safe industrial production of this compound involves a multi-faceted approach that combines robust engineering controls with process intensification strategies. The goal is to minimize the risk of thermal hazards while maximizing efficiency and product quality.

Key Strategies for Safe Operation:

Continuous Flow Reactors: Utilizing micro- or millireactors to enhance heat and mass transfer, thereby enabling precise temperature control. researchgate.netacs.org

Process Analytical Technology (PAT): Implementing in-line monitoring techniques to track reaction progress and ensure it remains within safe operating parameters.

Automated Control Systems: Employing automated systems to control reactant feed rates, temperature, and pressure, reducing the potential for human error.

Emergency Shutdown Systems: Integrating safety interlocks and emergency shutdown procedures to quickly mitigate any process deviations.

Scale-up Methodologies for Continuous Flow Processes

The successful transition of the this compound synthesis from laboratory-scale microreactors to industrial-scale production requires careful consideration of scale-up methodologies. This involves moving from micro- to meso-scale and eventually to pilot reactors, with a focus on maintaining efficient mass and heat transfer.

Transition from Micro- to Meso-scale and Pilot Reactors

Scaling up continuous flow processes is not simply about using larger reactors. It often involves a strategy of "numbering-up" or "scaling-out," where multiple micro- or mesoreactors are operated in parallel to achieve the desired production volume. This approach helps to maintain the excellent heat and mass transfer characteristics observed at the smaller scale.

The transition from a single microreactor to a system of multiple reactors or a larger pilot reactor requires a thorough understanding of the fluid dynamics and reaction kinetics. mit.edu For the synthesis of this compound, a scale-up strategy combining a microreactor with a distributed packed tubular reactor has been successfully demonstrated for kilogram-scale production. acs.org

Engineering Design for Enhanced Mass and Heat Transfer Efficiency

Maintaining high mass and heat transfer efficiency during scale-up is crucial for ensuring reaction selectivity and preventing runaway reactions. researchgate.net Inefficient transfer can lead to poor product quality and increased safety risks.

Engineering Design Considerations:

Reactor Geometry: The design of the reactor channels and mixing elements plays a critical role in determining the efficiency of mass and heat transfer. Serpentine channels and static mixers can be incorporated to enhance mixing.

Material of Construction: The choice of reactor material must be compatible with the corrosive nature of the nitrating agents (a mixture of nitric and sulfuric acids) and provide good thermal conductivity.

Flow Distribution: In parallel reactor systems, ensuring uniform flow distribution among all channels is essential for consistent reaction conditions and product quality.

Heat Exchange System: The design of the external heat exchanger must be capable of removing the significant heat generated by the exothermic nitration reaction to maintain the desired process temperature.

Environmental Impact and Biodegradation Research Pertaining to Organofluorine Compounds

Challenges in Remediation and Detoxification of Fluorinated Aromatics

The remediation and detoxification of fluorinated aromatic compounds are fraught with difficulties, primarily stemming from the inherent strength and stability of the carbon-fluorine bond. This bond is the strongest single bond in organic chemistry, making these compounds highly resistant to both chemical and biological degradation. nih.govacs.org

The electron-withdrawing nature of fluorine atoms deactivates aromatic rings, making them less susceptible to the oxidative metabolic pathways that are common in the breakdown of other pollutants. nih.gov This stability is a desirable trait in applications like pharmaceuticals for metabolic resistance but becomes a significant hurdle for environmental remediation. chemimpex.comnih.gov The presence of multiple fluorine atoms, such as in the trifluoromethyl group of 5-Fluoro-2-nitrobenzotrifluoride, further increases the compound's recalcitrance. nih.govacs.org

Current remediation techniques for highly fluorinated compounds like per- and polyfluoroalkyl substances (PFAS) include high-temperature incineration and electrochemical oxidation, but these methods can be energy-intensive and may produce undesirable byproducts. mdpi.comresearchgate.net Adsorption-based technologies using granular activated carbon (GAC) are also employed, but their effectiveness varies. nih.gov For fluorinated aromatics specifically, bioremediation is an attractive and sustainable alternative, but it is often hindered by the slow pace of microbial degradation. nih.govbohrium.com The development of effective, large-scale remediation strategies is an ongoing area of research, with a focus on overcoming the chemical inertness of these persistent pollutants. acs.orgresearchgate.net

Enzymatic Defluorination Studies and Identification of Defluorinases

A key area of biodegradation research is enzymatic defluorination, the process by which enzymes cleave the C-F bond. This capability is rare in nature but is seen as a highly desirable and environmentally friendly approach to decontaminating soil and water. nih.govacs.orgnih.gov Microorganisms that can degrade organofluorine compounds do so very slowly, and only a few families of enzymes capable of these reactions have been identified. nih.gov

These enzymes, broadly known as dehalogenases or more specifically as defluorinases, have been found in various microorganisms, including several bacterial strains. nih.govresearchgate.net They often work through a mechanism of nucleophilic attack on the carbon atom bonded to the fluorine. nih.gov For example, fluoroacetate (B1212596) dehalogenases utilize a catalytic triad (B1167595) of amino acids (typically Asp-His-Asp) to initiate the cleavage of the C-F bond. bangor.ac.uk

However, the efficacy of these enzymes is often limited. While many can act on monofluorinated compounds, an increase in the degree of fluorination, such as in difluoro- or trifluoro- compounds, creates molecules that are significantly more resistant to enzymatic breakdown. nih.govnih.govacs.org For instance, studies on dehalogenases from Delftia acidovorans showed activity towards mono- and difluoroacetate, but not trifluoroacetate. acs.orgnih.govresearchgate.net This suggests that the trifluoromethyl group on this compound would make it a particularly challenging substrate for known defluorinases.

Table 1: Examples of Defluorinating Enzymes and Their Substrates

| Enzyme Class | Example Enzyme | Source Organism | Substrate(s) | Key Finding | Citation(s) |

|---|---|---|---|---|---|

| Fluoroacetate Dehalogenase | DeHa4 | Delftia acidovorans D4B | Monofluoroacetate, Difluoroacetate | Capable of defluorinating a disubstituted carbon, but inefficiently. | researchgate.net, nih.gov |

| Haloacid Dehalogenase | DeHa2 | Delftia acidovorans D4B | Monofluoroacetate, Difluoroacetate | Loses catalytic activity under acidic conditions. | nih.gov |

| Fluoroacetate Dehalogenase | RPA1163 | Rhodopseudomonas palustris | Fluoroacetate | Mechanism involves a catalytic triad (Asp-His-Asp) and formation of a covalent intermediate. | bangor.ac.uk |

| Toluene Dioxygenase | TDO | Pseudomonas putida F1 | 2,2-Difluoro-1,3-benzodioxole (DFBD) | Defluorination occurs through an unexpected mechanism involving the initial dioxygenase attack. | nih.gov |

Environmental Fate and Persistence of Related Nitroaromatic Compounds

The presence of a nitro group on an aromatic ring, as in this compound, introduces another layer of environmental persistence. Nitroaromatic compounds are widely used in industries producing explosives, pesticides, and dyes. nih.gov Their extensive use has led to significant environmental contamination of soil and groundwater. nih.govarizona.edu

The electron-withdrawing properties of the nitro group, combined with the stability of the benzene (B151609) ring, make nitroaromatic compounds highly resistant to the oxidative degradation pathways common for many organic pollutants. nih.gov This chemical recalcitrance means they persist in the environment for long periods. nih.govresearchgate.net Many nitroaromatic compounds are listed as priority pollutants by agencies like the U.S. Environmental Protection Agency (USEPA) due to their hazardous nature, which includes toxicity and mutagenicity. nih.govnih.gov

Microbial degradation of nitroaromatics can occur, but the pathways are complex. nih.gov They can involve either the reductive or oxygenolytic removal of the nitro group. nih.gov However, under certain conditions, particularly anaerobic ones, the reduction of the nitro group can lead to the formation of aromatic amines, which can be carcinogenic, or other toxic intermediates like azo compounds. nih.govarizona.edu The combination of a nitro group and a trifluoromethyl group on the same aromatic ring in this compound suggests a high degree of persistence and resistance to biodegradation, combining the challenges of both fluorinated and nitroaromatic compounds.

Research on Derivatives and Analogues of 5 Fluoro 2 Nitrobenzotrifluoride

Comparative Reactivity Studies of Positional Isomers and Structural Analogues

The reactivity of a substituted benzotrifluoride (B45747) is heavily dependent on the nature and position of the substituents on the aromatic ring. The trifluoromethyl group is known to be meta-directing for electrophilic substitution reactions due to its strong inductive and resonance effects. researchgate.net Similarly, the nitro group is also a meta-director. In 5-Fluoro-2-nitrobenzotrifluoride, the substituents are positioned in a way that creates a specific electronic profile, influencing its reactivity in nucleophilic and electrophilic substitution reactions.

Positional isomers, where the fluorine, nitro, and trifluoromethyl groups are arranged differently on the benzene (B151609) ring, exhibit distinct reactivity patterns. For instance, m-Nitrobenzotrifluoride, an isomer, serves as a useful comparison point for physical and chemical properties.

| Property | This compound | m-Nitrobenzotrifluoride (Isomer) |

|---|---|---|

| CAS Number | 393-09-9 sigmaaldrich.com | 98-46-4 nih.gov |

| Molecular Formula | C₇H₃F₄NO₂ sigmaaldrich.com | C₇H₄F₃NO₂ nih.gov |

| Molecular Weight | 209.10 g/mol sigmaaldrich.com | 191.11 g/mol nih.gov |

| Melting Point | 23 °C sigmaaldrich.com | - |

| Boiling Point | 198-199 °C sigmaaldrich.com | 202-203 °C |

| Density | 1.497 g/mL at 25 °C sigmaaldrich.com | 1.436 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.460 sigmaaldrich.com | 1.472 |

Studies on structural analogues provide further insight into reactivity. In one study, a hypervalent iodine-based trifluoromethylating reagent, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, was synthesized and compared to its non-nitrated analogue. beilstein-journals.org While analysis based on X-ray structure and cyclic voltammetry predicted lower reactivity for the nitro-substituted compound, kinetic studies using ¹⁹F NMR revealed it to be almost ten times more reactive. beilstein-journals.org This highlights that the introduction of a nitro group, a key feature of this compound, can dramatically and sometimes counter-intuitively enhance the reactivity of a related molecular framework. beilstein-journals.org

Synthesis and Characterization of Other Halogen-Substituted Benzotrifluorides

The synthesis of various halogen-substituted benzotrifluorides often involves multi-step processes, including nitration, halogen exchange, and hydrogenation. These methods allow for the precise placement of different halogen atoms on the benzotrifluoride core, creating a diverse library of compounds for further research.

One common synthetic strategy is the nitration of an existing substituted benzotrifluoride. For example, the nitration of 3-methyl benzotrifluoride with nitric acid at low temperatures (-25°C to 15°C) yields a mixture of nitro isomers. google.com This electrophilic substitution demonstrates how different isomers can be generated from a single precursor.

Another key method is the replacement of chlorine atoms with fluorine, a process known as halogen exchange (Halex reaction). This is particularly effective for replacing chlorine atoms that are in the ortho or para position relative to the activating CF₃ group. google.com Chlorine atoms in the meta position are significantly more difficult to replace with fluorine using this method. google.com

Furthermore, fluorinated benzotrifluorides can be prepared by the hydrogenation of benzotrifluorides that contain both fluorine and chlorine atoms. This process is typically carried out in the presence of a catalyst, such as palladium on activated charcoal, and a hydrogen chloride acceptor. google.com

| Synthetic Method | Starting Material Example | Key Reagents/Conditions | Outcome/Product Type |

|---|---|---|---|

| Nitration | 3-Methyl benzotrifluoride | Nitric acid (90-98%), low temperature (-25°C to 10°C) google.com | Mixture of 2-, 4-, and 6-nitro isomers google.com |

| Halogen Exchange | Chlorobenzotrifluorides | Potassium fluoride (B91410) (KF) google.com | Fluorobenzotrifluorides (more effective for o- and p-Cl) google.com |

| Catalytic Hydrogenation | Chloro-fluoro-benzotrifluorides (e.g., 2,4-dichloro-5-fluorobenzotrifluoride) | H₂, Pd/C catalyst, HCl acceptor, 80°C google.com | Dechlorinated fluorobenzotrifluorides (e.g., 2,4-difluorobenzotrifluoride) google.com |

Characterization of these synthesized compounds relies on standard analytical techniques. NMR spectroscopy, particularly ¹³C and ¹⁹F NMR, is essential for confirming the structure and purity of the products, as demonstrated in the characterization of trifluoromethylating reagents. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies for Specific Applications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing a systematic way to understand how a molecule's chemical structure correlates with its biological or chemical activity. For derivatives of this compound, SAR studies are crucial for optimizing their function as pharmaceuticals or agrochemicals. chemimpex.comnih.gov The goal is to identify which parts of the molecule can be modified to enhance efficacy and selectivity while minimizing undesirable effects. chemimpex.comnih.gov

A comprehensive SAR study on derivatives of YC-1, a benzyl (B1604629) indazole compound, illustrates the principles that can be applied to benzotrifluoride derivatives. nih.gov Researchers synthesized a series of analogues by modifying substituents on a phenyl ring and measured their inhibitory activity (IC₅₀) against a specific biological target.

The study revealed several key findings:

Electronic Effects: Derivatives with electron-withdrawing groups, such as trifluoromethyl (-CF₃) and cyano (-CN), on the phenyl ring exhibited higher inhibitory activity compared to those with electron-donating groups like methoxy (B1213986) (-OCH₃). nih.gov

Positional Isomerism: The position of the substituent on the ring was critical. For instance, a fluoro or cyano group at the ortho position of the benzyl ring resulted in significantly better inhibitory activity than the same groups at the meta or para positions. nih.gov

These findings are summarized in the table below, which shows how structural modifications impact the half-maximal inhibitory concentration (IC₅₀), a measure of potency.

| Compound Series | Substituent (R¹) | Position | Relative Inhibitory Activity (IC₅₀ in µM) |

|---|---|---|---|

| YC-1 Analogues (63 series) | 4-Methoxyphenyl (electron-donating) | para | 39-75 nih.gov |

| YC-1 Analogues (63 series) | 4-(Trifluoromethyl)phenyl (electron-withdrawing) | para | Lower IC₅₀ (Higher Activity) than methoxy nih.gov |

| YC-1 Analogues (63 series) | 4-Cyanophenyl (electron-withdrawing) | para | Lower IC₅₀ (Higher Activity) than trifluoromethyl nih.gov |

| YC-1 Analogues (26 series) | Fluoro | ortho | 4.9 nih.gov |

| YC-1 Analogues (26 series) | Fluoro | meta | 10 nih.gov |

| YC-1 Analogues (26 series) | Fluoro | para | 19 nih.gov |

This case study demonstrates that subtle changes to the structure, such as moving a single functional group or swapping one electron-withdrawing group for another, can lead to dramatic differences in biological activity. nih.gov Such SAR studies are essential for rationally designing new, more effective compounds based on the this compound scaffold for targeted applications.

常见问题

Q. What are the optimal synthetic routes for 5-fluoro-2-nitrobenzotrifluoride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of this compound can be optimized using halogenation or nitration precursors. Key methods include:

- Chlorination/Nitration : Use thionyl chloride or oxalyl dichloride with activating agents like N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0–50°C. For example, thionyl chloride in DCM at 50°C for 1–12 hours yields intermediates like 2-chloro-4-fluoro-5-nitrobenzoyl chloride, which can be further functionalized .

- Purification : Post-reaction, water washing and filtration are critical to isolate the product as a yellow/orange solid.

- Table : Comparison of Reagents and Conditions

| Reagent | Solvent | Temperature | Time Range | Key Observations |

|---|---|---|---|---|

| Thionyl chloride | DCM | 0–20°C | 4–12 hrs | Moderate selectivity |

| Oxalyl dichloride | DCM | 50°C | 1–12 hrs | Higher purity, solid form |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify fluorine and nitro group positioning. For example, chemical shifts near -60 ppm indicate trifluoromethyl groups .

- IR Spectroscopy : Nitro group vibrations (~1520 cm) and C-F stretches (~1100 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 209.09 g/mol for 4-fluoro-3-nitrobenzotrifluoride) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -NO, -CF) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Studies : Use Hammett plots to correlate substituent σ values with reaction rates. The electron-withdrawing -NO and -CF groups reduce electron density at the aromatic ring, slowing electrophilic substitution but enhancing stability for nucleophilic attacks .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map charge distribution and predict regioselectivity in Suzuki-Miyaura couplings .

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated nitroaromatics?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, refluxing in benzene vs. DCM may alter byproduct formation .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC to detect intermediates (e.g., nitroso derivatives) that reduce yield .

Q. What strategies mitigate decomposition risks during storage of nitrobenzotrifluoride derivatives?

- Methodological Answer :

- Stability Studies : Accelerated aging under controlled humidity/temperature (e.g., 40°C/75% RH) identifies degradation pathways.

- Storage Recommendations : Store at 0–6°C in amber vials to prevent photolytic cleavage of nitro groups .

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., boronic acids) to control nitro/fluoro positioning. For example, 2-fluoro-5-nitrophenylboronic acid can guide coupling reactions .

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to avoid unwanted substitutions .

Methodological Frameworks

Q. How to align research on this compound with theoretical frameworks in organofluorine chemistry?

- Answer :

- Link studies to concepts like the "ortho effect" (steric/electronic interplay in substituted aromatics) or fluorine’s role in modulating lipophilicity/bioactivity .

- Use crystallographic data (e.g., C-F bond lengths) to validate computational models .

Q. What experimental designs are optimal for studying the environmental impact of fluorinated nitroaromatics?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。